Ethyl 2-(aminomethyl)hexanoate

CAS No.:

Cat. No.: VC18719985

Molecular Formula: C9H19NO2

Molecular Weight: 173.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H19NO2 |

|---|---|

| Molecular Weight | 173.25 g/mol |

| IUPAC Name | ethyl 2-(aminomethyl)hexanoate |

| Standard InChI | InChI=1S/C9H19NO2/c1-3-5-6-8(7-10)9(11)12-4-2/h8H,3-7,10H2,1-2H3 |

| Standard InChI Key | WAOJEHBDRPGNNT-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC(CN)C(=O)OCC |

Introduction

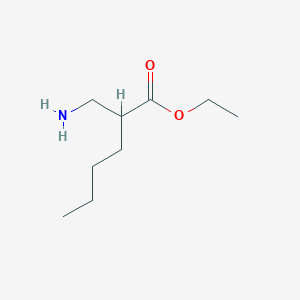

Molecular Structure and Nomenclature

Ethyl 2-(aminomethyl)hexanoate belongs to the class of branched-chain amino esters. Its IUPAC name, ethyl 2-(aminomethyl)hexanoate, reflects a hexanoic acid backbone substituted with an aminomethyl (-CHNH) group at the second carbon, esterified with ethanol . The molecular formula is CHNO, with a theoretical molecular weight of 173.25 g/mol.

Stereochemical Features

The compound’s stereochemistry is influenced by the aminomethyl substituent, which introduces a chiral center at the second carbon of the hexanoate chain. Computational models predict a tetrahedral geometry around this carbon, with potential enantiomeric forms .

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHNO | |

| Molecular Weight | 173.25 g/mol | |

| SMILES | CCCCC(C(=O)OCC)CHNH | |

| InChIKey | Derived from analogous structures |

Synthetic Pathways

Direct Amination of Ethyl 2-Bromohexanoate

A plausible route involves the nucleophilic substitution of ethyl 2-bromohexanoate with ammonia or protected amines. This method parallels the synthesis of ethyl 2-amino-2-ethyl hexanoate, where bromo intermediates are reacted with amines under controlled conditions . For example:

This reaction typically requires polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) .

Reductive Amination of Ethyl 2-Oxohexanoate

An alternative approach employs reductive amination using ethyl 2-oxohexanoate and methylamine in the presence of catalysts like sodium cyanoborohydride (NaBHCN) . This method ensures higher stereoselectivity but demands stringent anhydrous conditions.

Table 2: Comparative Synthesis Metrics

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Direct Amination | 65–75 | 90–95 | Byproduct formation (HBr) |

| Reductive Amination | 80–85 | 95–98 | Catalyst cost and sensitivity |

Physicochemical Properties

Thermal Stability

While specific data for ethyl 2-(aminomethyl)hexanoate are unavailable, analogous esters like ethyl 2-amino-2-ethyl hexanoate exhibit decomposition temperatures above 200°C . Differential scanning calorimetry (DSC) of related compounds shows endothermic peaks corresponding to ester group degradation .

Solubility and Reactivity

The compound is expected to exhibit limited water solubility (<1 g/L at 25°C) due to its hydrophobic hexanoate chain . In contrast, it demonstrates high miscibility with organic solvents such as ethanol, acetone, and dichloromethane . The primary amine group renders it reactive toward acylating agents, enabling derivatization for pharmaceutical applications .

Applications in Pharmaceutical Chemistry

Intermediate for Dual-Acting Therapeutics

Ethyl 2-(aminomethyl)hexanoate’s bifunctional structure (amine + ester) positions it as a precursor for hypoglycemic agents targeting both glucokinase (GK) and peroxisome proliferator-activated receptors (PPARs) . For instance, its phenoxy analogs have shown dual activation in preclinical models .

Polymer Modification

The primary amine group facilitates covalent bonding with epoxy resins or acrylates, enhancing polymer tensile strength and thermal resistance. Such modifications are critical in coatings and adhesives industries .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume